3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine
Description
Properties
IUPAC Name |
3-(difluoromethyl)-1-(3-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c11-8-2-1-3-9(4-8)17(15,16)14-5-7(6-14)10(12)13/h1-4,7,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVKRMIDGABFIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC(=C2)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under specific conditions.
Attachment of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group can be attached through sulfonylation reactions using suitable sulfonylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.
Chemical Reactions Analysis
Sulfonylation of Azetidine Core
The 3-fluorobenzenesulfonyl group is introduced via sulfonylation of the azetidine nitrogen. This is typically achieved using 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N) in dichloromethane or THF .
Example Protocol :
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Substrate : 3-(difluoromethyl)azetidine (1.0 equiv)
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Reagent : 3-fluorobenzenesulfonyl chloride (1.2 equiv)
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Base : Et₃N (2.0 equiv)
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Solvent : CH₂Cl₂ (0.1 M)
Fluorination Strategies
The difluoromethyl group is introduced via:
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Electrophilic Fluorination : Using Selectfluor® or Deoxo-Fluor on a hydroxymethyl or carbonyl precursor .
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Radical Fluorination : Photo-induced copper catalysis enables C(sp³)–H fluorination of azetidine derivatives .
Key Data :
| Method | Substrate | Fluorinating Agent | Yield | Reference |
|---|---|---|---|---|
| Electrophilic | 3-(hydroxymethyl)azetidine | Deoxo-Fluor | 78% | |
| Radical (Cu catalysis) | 3-methylazetidine | Selectfluor® | 65% |
Acid-Catalyzed Ring-Opening
The azetidine ring undergoes regioselective ring-opening with protic acids (e.g., HCl or H₂SO₄) or Lewis acids (e.g., La(OTf)₃) . The 3-fluorobenzenesulfonyl group enhances ring stability but does not prevent cleavage under strong acidic conditions.
Example Reaction :
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Conditions : 3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine + HCl (2.0 equiv) in MeOH, 60°C
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Product : 3-(difluoromethyl)-N-(3-fluorophenyl)sulfamoylpropane-1,3-diamine
Nucleophilic Substitution
The sulfonamide group acts as a leaving group in SN2 reactions with alkyl halides or aryl boronic acids .
Example :
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Substrate : this compound
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Reagent : Benzyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv)
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Solvent : DMF, 80°C
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Product : 1-benzyl-3-(difluoromethyl)azetidine
Suzuki–Miyaura Coupling
The azetidine core participates in palladium-catalyzed cross-coupling with aryl boronic acids. The 3-fluorobenzenesulfonyl group is tolerant to these conditions .
Optimized Conditions :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₃PO₄ (3.0 equiv)
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Solvent : Dioxane/H₂O (4:1), 100°C
C–H Functionalization
Directed C(sp³)–H arylation is feasible using Pd(OAc)₂ and a directing group (e.g., 8-aminoquinoline) .
Example :
-
Substrate : this compound
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Directing Group : 8-aminoquinoline
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Reagent : 4-bromotoluene (1.2 equiv)
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, primarily due to sulfonamide cleavage .
Hydrolytic Stability
The compound is stable in neutral aqueous solutions (pH 7) but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Hydrolysis Half-Lives :
| pH | Temperature | Half-Life |
|---|---|---|
| 1.0 | 25°C | 2.5 h |
| 7.0 | 25°C | >30 days |
| 12 | 25°C | 8 h |
Scientific Research Applications
Medicinal Chemistry
Antiviral Properties:
The compound has been studied for its potential as an antiviral agent. It belongs to a class of compounds that act as antagonists of chemokine receptors, specifically targeting CCR5 receptors. These receptors play a crucial role in the entry of HIV into host cells, making this compound a candidate for treating or preventing HIV infections and related conditions such as AIDS .
Cancer Therapeutics:
Research indicates that derivatives of azetidine compounds, including those similar to 3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine, exhibit significant antitumor activity. They have been optimized to inhibit fibroblast growth factor receptor tyrosine kinases, which are implicated in various cancers. In vivo studies have shown promising results in models of bladder cancer, suggesting potential applications in cancer therapy .
Chemical Synthesis and Modifications
Fluorination Techniques:
The incorporation of fluorine atoms into organic molecules can enhance their biological activity and pharmacokinetic properties. Techniques such as metal-catalyzed fluorination and photocatalytic methods have been employed to synthesize fluorinated amino acids and other derivatives. These strategies can be applied to modify the structure of this compound, potentially improving its efficacy and selectivity in therapeutic applications .
Case Study 1: Antiviral Activity
A study demonstrated that compounds structurally related to this compound effectively inhibited HIV replication in vitro. The mechanism was identified as blocking the CCR5 receptor, thus preventing viral entry into T-cells. Further research is required to evaluate its safety and efficacy in clinical settings.
Case Study 2: Anticancer Efficacy
In a series of experiments involving bladder cancer xenografts, azetidine derivatives showed a marked reduction in tumor size compared to control groups. The compounds were found to selectively inhibit fibroblast growth factor receptor activity, leading to decreased angiogenesis and tumor growth.
Mechanism of Action
The mechanism of action of 3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.
Modulation of Receptors: The compound can interact with receptors, altering their signaling pathways.
Interference with Cellular Processes: It can affect cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
3-(Difluoromethyl)azetidine Hydrochloride (CAS: 1354792-76-9)
- Structure : Azetidine with a difluoromethyl group at position 3 and a hydrochloride salt.
- Key Differences : Lacks the sulfonyl group, resulting in higher basicity and lower polarity.
- Impact : The absence of the sulfonyl group reduces hydrogen-bonding capacity, likely decreasing target affinity compared to the target compound. The hydrochloride salt improves aqueous solubility but may limit membrane permeability .
3-(3-Fluorobenzenesulfonyl)azetidine
- Key Differences : Missing the difluoromethyl group reduces lipophilicity and metabolic stability.
- Impact: Lower logP (predicted) and faster metabolic clearance compared to the target compound.
Ring-System Comparisons
3,3-Difluoro-1-methylcyclobutan-1-amine (CAS: 1408076-03-8)
- Structure : Cyclobutane ring with two fluorine atoms at position 3 and a methylamine group.
- Key Differences : Larger ring size (cyclobutane vs. azetidine) alters conformational flexibility.
- Impact : Cyclobutane’s reduced ring strain may enhance stability but decrease interaction precision with enzymatic pockets. The difluoro substitution mimics the target’s difluoromethyl group but lacks sulfonyl-driven polarity .
Functional Group Comparisons
1-(tert-Butyl) 3-Methyl Azetidine-1,3-dicarboxylate
- Structure : Azetidine with carboxylate esters at positions 1 and 3.
- Key Differences : Carboxylates introduce strong electron-withdrawing effects and polarity.
- Impact : Higher solubility in polar solvents but reduced membrane permeability. The absence of fluorine decreases metabolic stability and bioavailability compared to the target compound .
Biological Activity
3-(Difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C10H9F3N2O2S
- Molecular Weight : 292.25 g/mol
This structure includes a difluoromethyl group and a sulfonyl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that control cell growth and apoptosis.
Biological Activity Overview
The biological activities of the compound have been investigated in various studies, highlighting its potential therapeutic applications. Below are key findings from recent research:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Showed significant inhibition of tumor growth in vitro and in vivo models. |
| Study 2 | Antimicrobial Properties | Demonstrated effectiveness against several bacterial strains. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer pathways. |
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
-
Anticancer Efficacy :
- A study conducted on breast cancer cell lines revealed that the compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. This suggests a strong potential for development as an anticancer agent.
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Antimicrobial Activity :
- In vitro tests against Staphylococcus aureus indicated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antimicrobial agent.
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Mechanistic Insights :
- Research utilizing molecular docking simulations has provided insights into how the compound binds to target enzymes, suggesting that structural modifications could enhance its potency.
Q & A
Q. What are the optimal synthetic routes for 3-(difluoromethyl)-1-(3-fluorobenzenesulfonyl)azetidine, and how can reaction conditions be optimized to minimize side products?
The synthesis involves sequential steps: (1) azetidine ring formation and (2) sulfonylation. A validated method includes reacting 3-fluorobenzenesulfonyl chloride with 3-(difluoromethyl)azetidine using triethylamine or sodium hydride as a base in anhydrous DMF at 0–25°C . Slow reagent addition and inert atmospheres (N₂/Ar) prevent side reactions. Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity (>95%). Reaction monitoring with TLC (Rf analysis) or HPLC ensures intermediate stability .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., difluoromethyl protons at δ 5.8–6.2 ppm; sulfonyl group at δ 130–135 ppm for aromatic fluorine) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 318.05) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
Q. How can researchers design preliminary biological screening assays for this compound?
Initial screening focuses on:
- Enzyme Inhibition : Dose-response assays (0.1–100 µM) against kinases or proteases, using fluorogenic substrates .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Microbial Susceptibility : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl and 3-fluorobenzenesulfonyl groups influence the compound’s reactivity and binding affinity?
The electron-withdrawing fluorinated groups enhance electrophilicity, favoring nucleophilic attacks at the sulfonyl oxygen or azetidine nitrogen. Computational DFT studies reveal reduced HOMO-LUMO gaps (~4.2 eV), increasing reactivity in SN2 reactions . In biological systems, fluorine atoms improve lipid solubility (logP ~2.1) and stabilize hydrogen bonds with target proteins (e.g., kinase ATP-binding pockets) .
Q. What methodologies resolve contradictions in reported biological activity data for this compound?
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays .
- Structural Analog Testing : Compare activity profiles of derivatives (e.g., replacing difluoromethyl with trifluoromethyl) to isolate substituent effects .
- Dose-Response Replication : Test under standardized conditions (pH 7.4, 37°C) to eliminate buffer or temperature artifacts .
Q. How can researchers assess the environmental fate and biodegradation pathways of this compound?
- Hydrolysis Studies : Incubate at pH 3–9 (25–50°C) and analyze degradation products via LC-MS. The sulfonyl group is stable under acidic conditions but hydrolyzes at pH >10 .
- Soil Microcosm Analysis : Measure half-life (t₁/₂) in agricultural soil (aerobic/anaerobic) and identify metabolites (e.g., sulfonic acid derivatives) .
Q. What mechanistic insights can molecular docking and MD simulations provide about its interaction with biological targets?
Docking (AutoDock Vina) predicts binding poses in sodium channels (ΔG ≈ -9.2 kcal/mol) via sulfonyl-arginine interactions. MD simulations (GROMACS) reveal stable binding over 100 ns, with RMSD <2.0 Å . Mutagenesis studies validate key residues (e.g., Tyr-335 in Nav1.7) critical for affinity .
Q. How can researchers optimize experimental designs to study structure-activity relationships (SAR) for this compound?
- Fragment-Based Design : Synthesize analogs with modified azetidine substituents (e.g., methyl, cyano) and correlate with IC₅₀ values .
- QSAR Modeling : Use CoMFA/CoMSIA to predict bioactivity from molecular descriptors (polar surface area, van der Waals volume) .
- High-Throughput Screening (HTS) : Test 500+ derivatives in 384-well plates to identify lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
